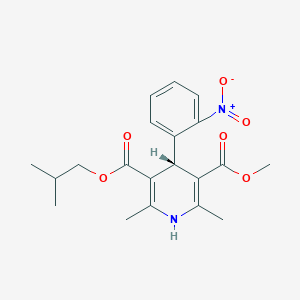
Aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes are a class of organometallic compounds that have garnered significant interest in recent years. These complexes are characterized by the presence of aluminum coordinated to a ligand system that includes 2-quinolinyl and indene-dione sulfo derivatives. The unique structural features of these complexes make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes typically involves the coordination of aluminum with the ligand system. One common method involves the reaction of aluminum salts with 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum complex. Solvents such as dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of these complexes may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the complex while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial in industrial settings to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes undergo various chemical reactions, including:
Oxidation: These complexes can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ligand system can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Halogenated solvents such as chloroform or dichloromethane at ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline and indene-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes have a wide range of applications in scientific research:
Chemistry: These complexes are used as catalysts in organic synthesis, particularly in cycloaddition and ring-opening reactions.
Biology: They have been studied for their potential as fluorescent probes for biological imaging due to their unique photophysical properties.
Medicine: Research has explored their use as anticancer agents, given their ability to interact with DNA and inhibit cell proliferation.
Industry: In industrial applications, these complexes are used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes exert their effects involves coordination interactions with target molecules. The aluminum center can coordinate with various functional groups, facilitating catalytic reactions or binding to biological targets. In medicinal applications, these complexes can intercalate with DNA, disrupting its function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline N-oxides: These compounds share the quinoline moiety and are known for their biological activity.
Indene-dione derivatives: These compounds are structurally similar and have applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of aluminum, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfo derivs. complexes lies in their combination of aluminum coordination with the quinoline and indene-dione ligand system. This unique structure imparts distinct chemical and physical properties, making them valuable in a variety of applications.
Eigenschaften
CAS-Nummer |
100208-62-6 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



